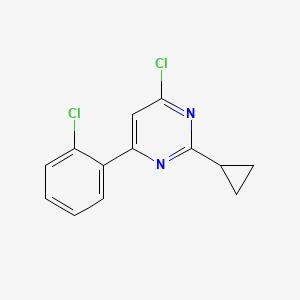

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQBJVOOOJUTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Amino-4-hydroxypyrimidine Intermediate

- Starting materials : A ketoester of formula (1) and a guanidine derivative of formula (2).

- Reaction conditions : The ketoester is treated with an excess of guanidine derivative in a protic solvent such as ethanol, refluxed for 6 to 24 hours (preferably ~16 hours).

- Outcome : Formation of 2-amino-4-hydroxypyrimidine derivative (formula 3).

- Isolation : Conventional methods; often used directly in the next step without further purification.

Chlorination to 4-Chloropyrimidine

- Reagents : Chlorinating agent, preferably phosphorus oxychloride (POCl₃).

- Conditions : Reaction conducted at reflux temperature for 30 minutes to 8 hours (optimal ~2 hours), typically solvent-free.

- Product : 2-amino-4-chloropyrimidine derivative (formula 4).

- Purification : Recrystallization before further use.

Introduction of the 6-(2-chlorophenyl) Group

- Method : Palladium-catalyzed Suzuki coupling.

- Reagents :

- Boronic acid derivative corresponding to 2-chlorophenyl.

- Palladium catalyst, e.g., tetrakis(triphenylphosphine)palladium(0).

- Base such as sodium carbonate.

- Solvent system : Aqueous mixture of ethanol, water, and dimethoxyethane.

- Conditions : Reflux at 80–90°C for 5 to 30 hours (preferably ~14 hours).

- Outcome : Coupling at the 6-position to afford the aryl-substituted pyrimidine.

Installation of the 2-Cyclopropyl Group

- Approach : Nucleophilic substitution of the 2-amino group or direct substitution on 2-chloropyrimidine.

- Reagents and conditions :

- Use of cyclopropyl lithium or cyclopropyl boronic acid derivatives.

- Reaction in ethereal solvents such as tetrahydrofuran at low temperature (-95°C) to room temperature.

- Alternatively, palladium-catalyzed cross-coupling with cyclopropylboronic acid.

- Outcome : Introduction of cyclopropyl substituent at the 2-position.

Alternative Synthetic Routes

- From 2,4-dichloropyrimidine : Sequential nucleophilic substitution at the 2- and 4-positions with cyclopropylamine and aryl amines or phenylboronic acids, respectively, as described in kinase inhibitor synthesis literature.

- Oxidation and substitution steps : Some methods involve methylthio or methylsulfonyl intermediates at the 2-position, which are subsequently displaced by cyclopropyl amines or other nucleophiles.

- Friedel-Crafts acylation : Preparation of acylaryl derivatives as intermediates, which are then cyclized to pyrimidines.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Solvent/System | Notes |

|---|---|---|---|---|---|

| Ketoester + Guanidine | Ethanol, reflux | Reflux (~78°C) | 6–24 hours (16 h) | Ethanol | Forms 2-amino-4-hydroxypyrimidine |

| Chlorination (POCl₃) | Phosphorus oxychloride, neat | Reflux (~105°C) | 0.5–8 hours (2 h) | None (solvent-free) | Forms 4-chloropyrimidine |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O/Dimethoxyethane | 80–90°C | 5–30 hours (14 h) | Mixed aqueous-organic solvent | Introduces 6-(2-chlorophenyl) |

| Cyclopropyl substitution | Cyclopropyl lithium or boronic acid, THF | -95°C to RT | 0.1–0.5 hours | Ethereal solvent (THF) | Installs 2-cyclopropyl group |

Research Findings and Yields

- Yields reported for similar pyrimidine derivatives range widely from 3% to 85%, depending on the step and optimization level.

- Chlorination with POCl₃ is generally high yielding and clean.

- Suzuki coupling efficiency depends on catalyst and base choice but typically achieves moderate to high yields.

- Low-temperature lithiation followed by boronation is effective for cyclopropyl installation but requires careful temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group at position 2 provides greater steric hindrance compared to methyl or isopropyl substituents in analogs like 4-Chloro-6-isopropylpyrimidin-2-amine (similarity score: 0.81) .

Physicochemical Properties

- Lipophilicity : The cyclopropyl group likely increases lipophilicity compared to methyl or hydroxyl substituents (e.g., 6-(2-chlorophenyl)-2-cyclopropylpyrimidin-4-ol in ) .

- Melting Points: While direct data are unavailable, analogs such as 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (melting point: 194–196°C) suggest that halogenation and bulky substituents elevate melting points .

Biological Activity

4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a cyclopropyl group, influencing its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

- IUPAC Name: this compound

- Molecular Formula: C12H10Cl2N2

- Molecular Weight: 251.13 g/mol

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

Table 1: Inhibition of COX Enzymes

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potential efficacy in reducing inflammation.

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The structural components of this compound play a pivotal role in its biological activity. The presence of the chloro groups and the cyclopropyl moiety are believed to enhance its binding affinity to COX enzymes. SAR studies suggest that modifications in these substituents could lead to improved potency and selectivity.

Study on Nephrotoxicity

A comparative study on chlorinated phenolic compounds, including derivatives related to this compound, indicated nephrotoxic potential in vitro. The study utilized isolated renal cortical cells from Fischer 344 rats and assessed cytotoxicity through lactate dehydrogenase (LDH) release assays. The findings suggest that structural modifications significantly influence nephrotoxic outcomes, highlighting the importance of careful evaluation in drug design involving chlorinated compounds .

Anti-inflammatory Efficacy in Animal Models

Another investigation involved assessing the anti-inflammatory efficacy of pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin, further supporting the therapeutic potential of pyrimidine compounds .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-(2-chlorophenyl)-2-cyclopropylpyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1: Introduction of the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon atmosphere) at 80–100°C .

- Step 2: Chlorination at the 4-position using POCl₃ in the presence of a base (e.g., DIEA) at reflux (110°C) for 6–8 hours .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Key intermediates include 2-cyclopropylpyrimidine and 2-chlorophenylboronic acid.

Q. How is structural characterization performed for this compound?

Structural validation combines:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrimidine and chlorophenyl groups) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 305.05) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal: Halogenated byproducts must be segregated and treated by certified waste management services .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropane ring introduction?

Yield optimization strategies include:

- Catalyst Screening: Pd(OAc)₂ with XPhos ligand increases coupling efficiency (yield: 78% vs. 52% with Pd(PPh₃)₄) .

- Solvent Effects: DMF improves solubility of boronic acid intermediates compared to THF .

- Temperature Control: Maintaining 90°C prevents cyclopropane ring decomposition . A comparative table of catalysts and yields:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | THF | 52 |

| Pd(OAc)₂ | XPhos | DMF | 78 |

Q. How to resolve contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

- Assay Variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or MIC measurement protocols .

- Structural Analogues: Modifying the chlorophenyl substituent (e.g., 2-Cl vs. 4-Cl) alters lipophilicity and target binding .

- Statistical Validation: Replicate studies (n ≥ 3) with ANOVA (p < 0.05) ensure reproducibility . Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. What advanced techniques validate electronic effects of substituents on reactivity?

- DFT Calculations: Gaussian software models electron density distribution; chloro groups increase electrophilicity at C4 .

- Hammett Plots: Correlate substituent σ values with reaction rates (e.g., cyclopropyl σp = -0.21 reduces ring activation) .

- UV-Vis Spectroscopy: Absorbance shifts (λmax 270 → 290 nm) indicate conjugation changes due to chlorophenyl groups .

Q. How to address crystallization challenges for X-ray analysis?

- Solvent Screening: Slow evaporation in DCM/hexane (1:3) produces high-quality crystals .

- Temperature Gradients: Cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation .

- Additive Use: 5% DMSO improves crystal symmetry by reducing π-π stacking interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.